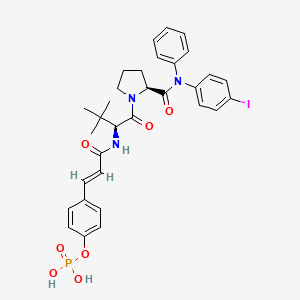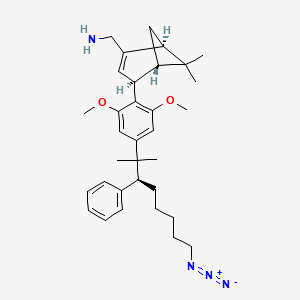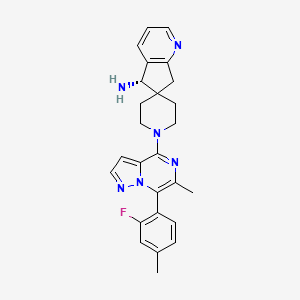
Molluscicidal agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molluscicidal agent-1 is a chemical compound used to control mollusk populations, particularly snails, which are intermediate hosts for various parasitic diseases such as schistosomiasis . This compound is essential in preventing the spread of these diseases in endemic regions by targeting and eliminating the snail hosts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Molluscicidal agent-1 involves several synthetic routes. One common method includes the reaction of specific aromatic compounds with halogenating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure consistent quality and yield . The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the compound . Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Molluscicidal agent-1 undergoes various chemical reactions, including:
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various halogenated and nitrated derivatives of this compound, which may exhibit different levels of molluscicidal activity .
Scientific Research Applications
Molluscicidal agent-1 has a wide range of applications in scientific research:
Mechanism of Action
Molluscicidal agent-1 exerts its effects by targeting the nervous system of mollusks . It inhibits the activity of key enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the snails . The compound also disrupts the energy metabolism of the mollusks by affecting the activity of enzymes like lactate dehydrogenase and nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
Niclosamide: A widely used molluscicide with a similar mechanism of action.
Salicylanilide derivatives: Compounds that share structural similarities and exhibit molluscicidal activity.
Quaternary benzo[c]phenanthridine alkaloids: Natural compounds with potent molluscicidal properties.
Uniqueness
Molluscicidal agent-1 is unique due to its high efficacy and low toxicity to non-target organisms compared to other molluscicides . Its ability to target multiple enzymes and disrupt various metabolic pathways makes it a versatile and effective compound for controlling snail populations .
Properties
Molecular Formula |
C53H84O22 |
|---|---|
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H84O22/c1-22-30(56)33(59)36(62)44(69-22)72-39-38(64)40(42(65)66)73-46(41(39)74-43-35(61)31(57)25(55)21-68-43)71-29-12-13-50(6)27(49(29,4)5)11-14-52(8)28(50)10-9-23-24-19-48(2,3)15-17-53(24,18-16-51(23,52)7)47(67)75-45-37(63)34(60)32(58)26(20-54)70-45/h9,22,24-41,43-46,54-64H,10-21H2,1-8H3,(H,65,66)/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,41+,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 |
InChI Key |
KJUYGRKBLRHDHL-BDGYRHNBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)



![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)


